molecular formula C9H5ClIN B054314 2-Chloro-6-iodoquinoline CAS No. 124467-20-5

2-Chloro-6-iodoquinoline

Cat. No. B054314
M. Wt: 289.5 g/mol
InChI Key: UGLKNANWWDCXKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-6-iodoquinoline and its derivatives often involves selective substitution reactions where iodine and chlorine atoms are strategically placed on the quinoline nucleus. For example, conditions for selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline have been reported, allowing for the synthesis of diarylquinolines with different aryl groups in a one-pot procedure with high yields, highlighting the compound's utility in organic synthesis (Tsvetkov et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodoquinoline derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline have been studied, where molecules adopt slightly twisted conformations from coplanarity, indicating the influence of chloro substitution on the quinoline structure and its derivatives (Rizvi et al., 2008).

Chemical Reactions and Properties

2-Chloro-6-iodoquinoline undergoes various chemical reactions, including cross-coupling reactions which are pivotal for the synthesis of complex organic molecules. For example, the reactivity of 2-aryl-4-chloro-6-iodoquinazolines towards palladium-catalyzed sequential cross-coupling reactions has been evaluated, demonstrating the compound's utility in synthesizing polycarbo-substituted quinazolines with distinct electronic properties (Mphahlele et al., 2015).

Physical Properties Analysis

The physical properties of 2-Chloro-6-iodoquinoline derivatives, such as crystal structure and stability, are significantly influenced by their molecular interactions. The crystal structures of various hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acid isomers have been determined, showcasing the role of intermolecular hydrogen bonding in determining the physical properties of these compounds (Gotoh & Ishida, 2020).

Chemical Properties Analysis

The chemical properties of 2-Chloro-6-iodoquinoline, such as reactivity and selectivity in chemical reactions, are central to its application in synthetic chemistry. The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers exemplify the selective complexation with metal ions, showcasing the compound's chemical versatility and potential applications in creating highly selective ligands for metal ions (Bordunov et al., 1996).

Scientific Research Applications

Application 1: Synthesis of Indenoquinolinone

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Chloro-6-iodoquinoline is used in the synthesis of indenoquinolinones, a biologically potent molecule of the azaflourenone class . This molecule has been found to possess an excellent biological profile .
  • Methods of Application or Experimental Procedures: The synthesis of indenoquinolinones from 2-haloquinoline-3-carbaldehyde is achieved through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . DFT studies were performed to investigate the mechanistic pathway, and in situ UV–Vis studies indicate the presence of Pd (II) intermediate species .
  • Results or Outcomes: The result of this process is the successful synthesis of indenoquinolinones .

Application 2: Synthesis of Biologically Active Quinoline and its Analogues

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 2-Chloro-6-iodoquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
  • Methods of Application or Experimental Procedures: Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Results or Outcomes: The result of this process is the successful synthesis of biologically and pharmaceutically active quinoline and its analogues .

Application 3: Synthesis of Functionalized Quinoline Motifs

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Chloroquinoline-3-carbaldehyde, a derivative of 2-Chloro-6-iodoquinoline, is used in the synthesis of functionalized quinoline motifs . These motifs have a broad spectrum of bioactivity and are used in drug design .
  • Methods of Application or Experimental Procedures: The 2-chloro position of 2-Chloroquinoline-3-carbaldehyde undergoes substitution reaction when treated with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .
  • Results or Outcomes: The result of this process is the successful synthesis of functionalized quinoline motifs .

Application 4: Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

  • Scientific Field: Organic Chemistry

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, the future directions of 2-Chloro-6-iodoquinoline could involve further exploration of its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLKNANWWDCXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601125
Record name 2-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodoquinoline

CAS RN

124467-20-5
Record name 2-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-iodo-quinoline
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Synthesis routes and methods

Procedure details

A mixture of 6-iodo-1H-quinolin-2-one (6.23 g, 23 mmol) in phosphorus oxychloride (25 mL) was refluxed under N2 for 2 h. After cooling, the solvent was removed by rotary evaporator and then by the oil pump. Sat. sodium bicarbonate (100 mL) was slowly added. The solid was collected by filtration, washed with sat. sodium bicarbonate, water and dried to obtain 2-chloro-6-iodo-quinoline (5.78 g, 87%) as a black solid. LC-MS m/e 290 (MH+).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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